

Dimethylphenylpiperazinium Iodide: A Technical Guide to its Toxicity and Hazard Profile

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-phenylpiperazinium iodide

Cat. No.: B1195028

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicity data and potential hazards associated with Dimethylphenylpiperazinium iodide (DMPP), a selective nicotinic acetylcholine receptor (nAChR) agonist. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound. The guide summarizes key toxicological data, outlines potential experimental methodologies, and elucidates the known signaling pathways of DMPP to ensure safe handling and informed application in a research and development setting.

Chemical Identification

Identifier	Value
Chemical Name	1,1-Dimethyl-4-phenylpiperazinium iodide
Synonyms	DMPP, DMPP iodide
CAS Number	54-77-3[1]
Molecular Formula	C ₁₂ H ₁₉ IN ₂
Molecular Weight	318.20 g/mol

Toxicological Data

The available quantitative toxicity data for Dimethylphenylpiperazinium iodide is limited. The primary acute toxicity data point identified is the median lethal dose (LD50) determined in a rodent model.

Table 1: Acute Toxicity of Dimethylphenylpiperazinium Iodide

Test	Species	Route	LD50
Acute Lethality	Mouse	Intraperitoneal	29 mg/kg

Note: One source mentions a value of 33 mg/kg in the same context, which may indicate a typographical error or a different reading from the same study. The 29 mg/kg value is more consistently cited.

Potential Hazards

Based on aggregated data from multiple safety data sheets (SDS), Dimethylphenylpiperazinium iodide is classified with the following hazards:

Table 2: Hazard Identification

Hazard Class	GHS Classification	Description
Acute Toxicity, Oral	Category 4	Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation	Category 2A	Causes serious eye irritation. [2]
Specific Target Organ Toxicity (Single Exposure)	Category 3	May cause respiratory irritation.[2]

3.1. Other Potential Hazards

- **Emetic Effects:** Studies in cats have shown that direct injection of DMPP into the cerebral ventricles can induce a dose-dependent vomiting response. This effect is mediated by nicotinic receptors in the area postrema of the brainstem.

Experimental Protocols

4.1. Acute Toxicity (LD50) Study - A Plausible Methodology

While the specific experimental protocol for the cited LD50 value is not available, a typical "up-and-down" procedure for determining acute toxicity in rodents would likely have been followed. This method is designed to minimize the number of animals required to obtain a statistically valid LD50 value.

4.1.1. Objective

To determine the median lethal dose (LD50) of Dimethylphenylpiperazinium iodide following a single intraperitoneal injection in mice.

4.1.2. Materials

- Dimethylphenylpiperazinium iodide
- Sterile vehicle for dissolution (e.g., saline)
- Healthy, young adult laboratory mice of a single strain (e.g., Swiss Webster), matched for age and weight.
- Syringes and needles appropriate for intraperitoneal injection.
- Calibrated animal balance.

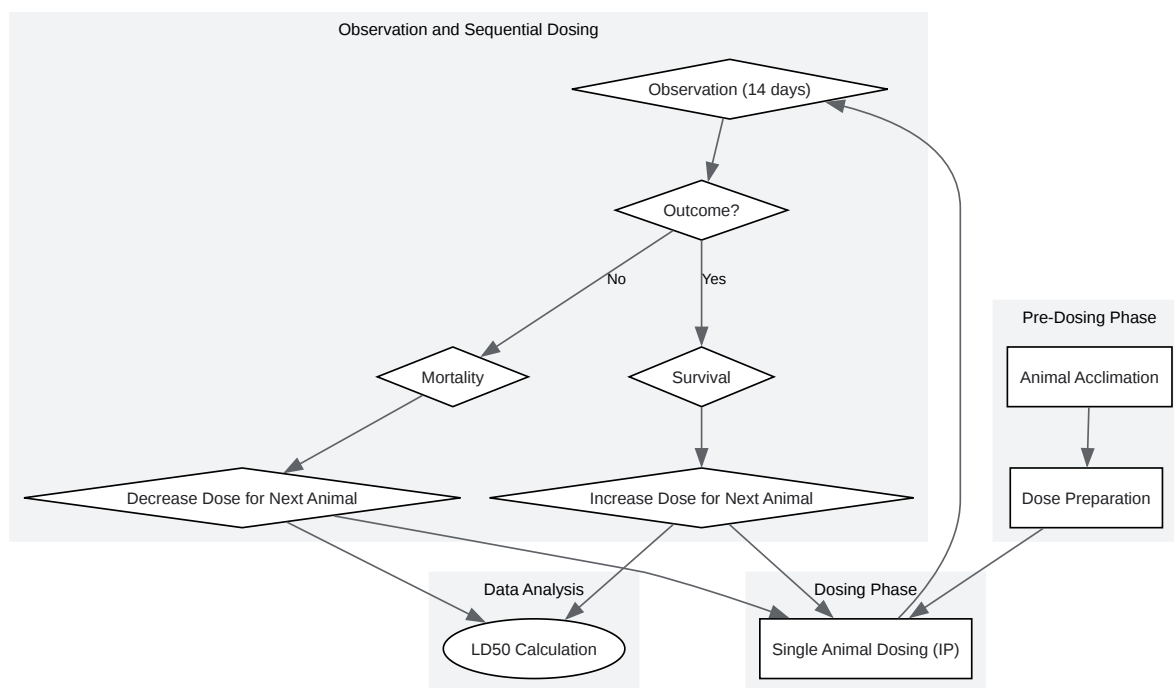
4.1.3. Procedure

- **Animal Acclimation:** Animals are acclimated to the laboratory environment for at least one week prior to the study, with free access to food and water.
- **Dose Preparation:** A series of graded doses of Dimethylphenylpiperazinium iodide are prepared in the vehicle. The concentration is calculated to allow for the administration of a

precise dose based on individual animal body weight.

- **Dose Administration:** A single animal is dosed with the starting dose, typically estimated from preliminary range-finding studies or existing data. The substance is administered via intraperitoneal injection.
- **Observation:** The animal is observed for signs of toxicity and mortality for a predefined period, typically 14 days. Observations include changes in behavior, appearance, and physiological functions.
- **Sequential Dosing:**
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- **Data Analysis:** The sequence of survivals and mortalities is used to calculate the LD50 value using a statistical method such as the maximum likelihood method.

4.2. Experimental Workflow for Acute Toxicity Assessment



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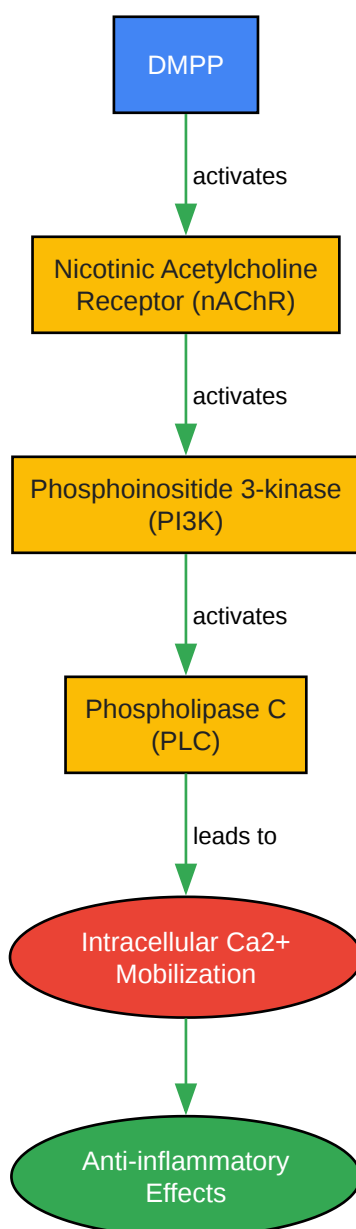
Figure 1: Workflow for a typical "up-and-down" acute toxicity study.

Mechanism of Action and Signaling Pathways

Dimethylphenylpiperazinium iodide is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the ganglionic subtype. Its mechanism of action involves binding to these ligand-gated ion channels, leading to their activation and subsequent downstream cellular effects.

Recent research has elucidated a key anti-inflammatory signaling pathway initiated by DMPP in monocytes and macrophages. This pathway is independent of the classical ion channel function and involves the activation of intracellular signaling cascades.

5.1. Nicotinic Acetylcholine Receptor Signaling Pathway



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Figure 2: Simplified signaling pathway of DMPP leading to anti-inflammatory effects.

The binding of DMPP to nAChRs on inflammatory cells activates Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates Phospholipase C (PLC). This activation of PLC leads to the mobilization of intracellular calcium stores. The sustained, low-level activation of this pathway is thought to result in the observed anti-inflammatory effects of DMPP.

Conclusion

Dimethylphenylpiperazinium iodide is a compound with defined hazards, including skin, eye, and respiratory irritation, as well as moderate acute toxicity upon intraperitoneal administration. Its primary mechanism of action as a nicotinic acetylcholine receptor agonist is well-characterized, with emerging details on its role in modulating inflammatory signaling pathways. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and be aware of its toxicological profile. Further research is warranted to fully elucidate its toxicity profile across different routes of administration and to explore the therapeutic potential of its anti-inflammatory properties.

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